molecular formula C20H18N4O3S2 B2575260 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1260939-97-6

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2575260
CAS RN: 1260939-97-6
M. Wt: 426.51
InChI Key: MBICTZMANKTTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

Studies have revealed detailed structural analysis of compounds similar to 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide. For instance, crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides exhibited a folded conformation around the methylene C atom, suggesting potential interactions and stabilities in molecular design (Subasri et al., 2016; Subasri et al., 2017).

Inhibition of Key Enzymes in Medicinal Chemistry

In the field of medicinal chemistry, certain thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compounds with the thieno[2,3-d]pyrimidine scaffold demonstrated potent dual inhibitory activities, highlighting the therapeutic potential of these structures in targeting diseases related to these enzymes (Gangjee et al., 2008).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor potentials of pyrimidine-triazole derivatives and thieno[3,2-d]pyrimidine derivatives has demonstrated significant biological activities. These studies suggest the capability of such compounds to inhibit the growth of various microbial and cancer cell lines, indicating a promising avenue for the development of new therapeutic agents (Majithiya & Bheshdadia, 2022; Hafez & El-Gazzar, 2017).

Electrocatalytic CO2 Reduction

The electrocatalytic reduction of CO2 is a critical area of research for addressing climate change. Studies involving rhenium tricarbonyl complexes coordinated by pyridine-oxazoline ligands, including derivatives similar to the target compound, have shown significant catalytic activity in reducing CO2 in various solvents. This research provides insights into the design of more efficient catalysts for CO2 reduction processes (Nganga et al., 2017).

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-11-6-12(2)8-14(7-11)24-19(26)18-15(4-5-28-18)21-20(24)29-10-17(25)22-16-9-13(3)27-23-16/h4-9H,10H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBICTZMANKTTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.